Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate

Description

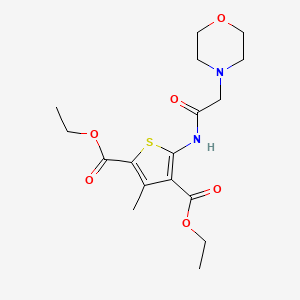

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a morpholinoacetamido substituent at the 5-position of the thiophene ring. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, confers distinct electronic and solubility properties to the molecule.

Properties

IUPAC Name |

diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6S/c1-4-24-16(21)13-11(3)14(17(22)25-5-2)26-15(13)18-12(20)10-19-6-8-23-9-7-19/h4-10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKFHNAZOCDMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate typically involves conventional methods. One common approach includes the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with morpholinoacetic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions . The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antiproliferative agents.

Medicine: Research has indicated its potential use in drug development, especially for its antimicrobial and anticancer properties.

Industry: It is utilized in material science for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Key analogs differ primarily in the substituent at the 5-position of the thiophene ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison of Thiophene Dicarboxylate Derivatives

*Estimated values based on structural analogs.

Pharmacokinetic and Physicochemical Properties

- Solubility: The morpholinoacetamido group’s polarity (PSA ~95 Ų) likely improves aqueous solubility compared to the trifluoroacetyl (PSA 98 Ų) and nitrobenzamido (PSA 98.01 Ų) analogs.

Biological Activity

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C19H22N2O5S

- Molecular Weight : 402.45 g/mol

- CAS Number : [117516-89-9]

The compound features a thiophene ring substituted with two carboxylate groups and an acetamido group, which is known to influence its biological activity.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including tyrosinase, which plays a critical role in melanin production. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders.

- Antioxidant Activity : Thiophene derivatives are often associated with antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Some studies suggest that thiophene derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Table 1: Summary of Biological Activities

Case Study 1: Tyrosinase Inhibition

A recent study evaluated the inhibitory effects of this compound on mushroom tyrosinase. The compound demonstrated significant inhibition with an IC50 value of approximately 15 µM, suggesting it is a potent inhibitor compared to standard controls like kojic acid.

Case Study 2: Antioxidant Properties

In vitro assays using DPPH and ABTS methods revealed that the compound exhibited substantial radical scavenging activity, with an EC50 value of 30 µM. This indicates its potential as an antioxidant agent that could mitigate oxidative stress in cellular environments.

Case Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.